molecular formula C6H15ClN2O2 B1439920 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride CAS No. 1220019-38-4

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride

Cat. No.: B1439920
CAS No.: 1220019-38-4
M. Wt: 182.65 g/mol
InChI Key: WRSVRXLGHKNPPR-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2. It is an amide derivative that contains an amino group and a methoxyethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride typically involves the reaction of 3-aminopropanoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or ethers.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride
  • 3-Amino-N-(2-ethoxyethyl)propanamide hydrochloride
  • 3-Amino-N-(2-methylthioethyl)propanamide hydrochloride

Uniqueness

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

3-amino-N-(2-methoxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-10-5-4-8-6(9)2-3-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSVRXLGHKNPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-38-4
Record name Propanamide, 3-amino-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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